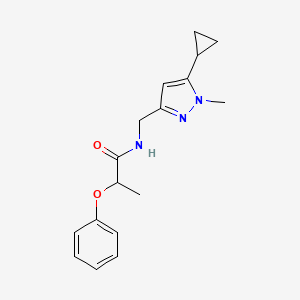

![molecular formula C17H19N3O3 B2568991 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1448123-32-7](/img/structure/B2568991.png)

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

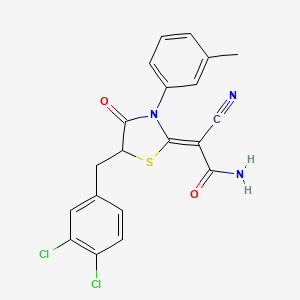

“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains an imidazo[1,2-a]pyridine ring, which is a type of azole with two nitrogen atoms in the five-member ring .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a furan ring attached to an imidazo[1,2-a]pyridine ring via a methylene bridge. Additionally, it has a methoxyethyl group and a carboxamide group attached to the nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and the electron-rich heterocycles. The furan ring, for instance, is aromatic and may undergo electrophilic substitution. The carboxamide group could be involved in various reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Research into imidazo[1,2-a]pyridines, closely related to the chemical structure of interest, has shown that these compounds exhibit strong antiprotozoal activity. Specifically, certain diamidines derived from this chemical backbone have demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pathogens responsible for sleeping sickness and malaria, respectively. This highlights the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for protozoal infections (Ismail et al., 2004).

Synthesis of N-alkylated Heterocycles Based on N-(furan-2-yl-methylidene) Derivatives

Further research involving furan-2-yl-methylidene derivatives, which share a furan component with the compound , focuses on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These studies showcase the chemical versatility of furan-containing compounds in synthesizing various heterocyclic structures with potential biological activity, illustrating their utility in medicinal chemistry and drug design (El-Essawy & Rady, 2011).

Applications in Molecular Recognition of DNA

A study on the incorporation of a furan amino acid into the scaffold of DNA-binding hairpin polyamides demonstrates the application of furan derivatives in enhancing molecular recognition of DNA. This is particularly relevant for the development of precision medicines and gene-targeting therapies, where specific DNA sequences need to be identified and modulated (Muzikar et al., 2011).

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Furan ring-containing ligands have been studied for their chelating properties and potential applications in developing metal complexes for use in various fields, including catalysis, material science, and as antibacterial agents. This research underscores the importance of furan derivatives in coordination chemistry and their broad application prospects (Patel, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-16(20-7-4-3-5-15(20)18-13)17(21)19(8-10-22-2)11-14-6-9-23-12-14/h3-7,9,12H,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJOPQGXJSHOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N(CCOC)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

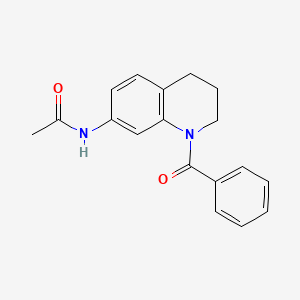

![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)

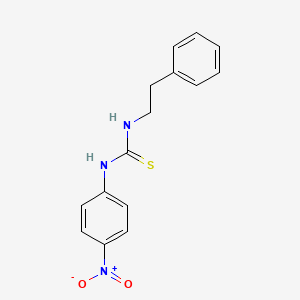

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

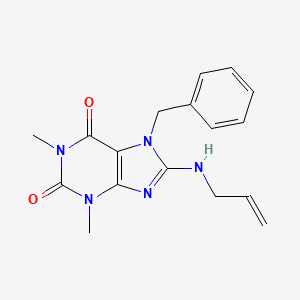

![5-[(3,5-Dichlorophenoxy)methyl]-4-pyrazoline-3-one](/img/structure/B2568913.png)

![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)

![1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2568916.png)

![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)